N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251615-21-0
VCID: VC4697265
InChI: InChI=1S/C16H12N4O3S/c1-8-5-11(9(2)22-8)15-19-20-16(23-15)18-14(21)10-3-4-12-13(6-10)24-7-17-12/h3-7H,1-2H3,(H,18,20,21)
SMILES: CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4
Molecular Formula: C16H12N4O3S
Molecular Weight: 340.36

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

CAS No.: 1251615-21-0

Cat. No.: VC4697265

Molecular Formula: C16H12N4O3S

Molecular Weight: 340.36

* For research use only. Not for human or veterinary use.

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide - 1251615-21-0

Specification

CAS No. 1251615-21-0
Molecular Formula C16H12N4O3S
Molecular Weight 340.36
IUPAC Name N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Standard InChI InChI=1S/C16H12N4O3S/c1-8-5-11(9(2)22-8)15-19-20-16(23-15)18-14(21)10-3-4-12-13(6-10)24-7-17-12/h3-7H,1-2H3,(H,18,20,21)
Standard InChI Key XIPZGKDGRGLNPA-UHFFFAOYSA-N
SMILES CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4

Introduction

N-[5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound that combines structural motifs with potential pharmacological applications. The compound integrates three key functional groups: a 1,3,4-oxadiazole ring, a benzothiazole core, and a dimethylfuran substituent. These groups are known for their bioactive properties, including antimicrobial, antioxidant, anticancer, and anti-inflammatory activities.

Structural Features

The compound's structure can be described as follows:

  • Core Framework: A benzothiazole unit linked to an oxadiazole ring.

  • Substituents: A dimethylfuran moiety at the oxadiazole ring and a carboxamide group attached to the benzothiazole.

This structural diversity contributes to its potential for multiple biological activities.

Synthesis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves:

  • Hydrazide Formation: Reaction of carboxylic acids with hydrazine hydrate to form hydrazides.

  • Cyclization: Reaction of hydrazides with carbon disulfide or other reagents under acidic or basic conditions to yield the oxadiazole ring.

  • Functionalization: Incorporation of furan and benzothiazole groups through condensation reactions.

While specific synthetic details for this compound were not found in the provided references, similar methodologies have been employed for related derivatives .

Analytical Characterization

The characterization of such compounds typically involves:

  • Spectroscopic Techniques:

    • Infrared (IR): Identification of functional groups (e.g., amide NH stretch at ~3300 cm1^{-1}).

    • Nuclear Magnetic Resonance (NMR): Proton and carbon spectra confirm structural integrity.

    • Mass Spectrometry (MS): Molecular ion peaks validate molecular weight.

For example, related oxadiazole derivatives exhibit IR peaks for amide bonds and distinct NMR signals for aromatic protons .

Applications and Future Directions

This compound's structure suggests its utility in:

  • Drug Development: As a lead molecule for antimicrobial or anticancer agents.

  • Molecular Probes: For studying enzyme interactions due to its heterocyclic nature.

Further research should focus on:

  • Detailed biological evaluations (e.g., MIC values for antimicrobial activity).

  • Computational studies to predict binding affinities with target proteins.

  • Optimization of synthetic routes for better yields and purity.

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